molecular formula C12H15NO2 B3190104 (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid CAS No. 393524-67-9

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid

Cat. No.: B3190104
CAS No.: 393524-67-9
M. Wt: 205.25 g/mol
InChI Key: JQVMMZMKXGQVGQ-MNOVXSKESA-N
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Description

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant applications in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of proline derivatives, which can be achieved using chiral rhodium or ruthenium catalysts . Another approach involves the use of chiral auxiliaries, such as Evans’ oxazolidinone, to control the stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid
  • (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid
  • (2R,4S)-4-benzylpyrrolidine-2-carboxylic acid

Uniqueness

What sets (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid apart from its similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMMZMKXGQVGQ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid

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